molecular formula C7H12F2O2 B6255838 [4-(difluoromethyl)oxan-4-yl]methanol CAS No. 1780524-68-6

[4-(difluoromethyl)oxan-4-yl]methanol

Cat. No.: B6255838
CAS No.: 1780524-68-6
M. Wt: 166.2
InChI Key:
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Description

[4-(Difluoromethyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C7H12F2O2 It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(difluoromethyl)oxan-4-yl]methanol typically involves the reaction of difluoromethylating agents with oxane derivatives. One common method is the nucleophilic substitution reaction where a difluoromethyl group is introduced to the oxane ring. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Scale-up processes often require rigorous control of temperature, pressure, and reaction time to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Difluoromethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Strong nucleophiles such as sodium hydride in polar aprotic solvents.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(difluoromethyl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in drug development.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxane ring provides structural stability, while the methanol group can undergo further chemical modifications.

Comparison with Similar Compounds

  • [4-(Trifluoromethyl)oxan-4-yl]methanol
  • [4-(Chloromethyl)oxan-4-yl]methanol
  • [4-(Bromomethyl)oxan-4-yl]methanol

Comparison:

  • [4-(Difluoromethyl)oxan-4-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
  • [4-(Trifluoromethyl)oxan-4-yl]methanol has a trifluoromethyl group, which can enhance the compound’s stability and lipophilicity.
  • [4-(Chloromethyl)oxan-4-yl]methanol and [4-(Bromomethyl)oxan-4-yl]methanol contain halogen atoms that can participate in different types of chemical reactions, offering diverse reactivity profiles.

Properties

CAS No.

1780524-68-6

Molecular Formula

C7H12F2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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